molecular formula C20H15F6N5O B2768677 [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine CAS No. 477858-71-2

[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine

Cat. No.: B2768677
CAS No.: 477858-71-2
M. Wt: 455.364
InChI Key: VJYNQGHXXRWPOQ-VMPITWQZSA-N
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Description

The compound [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine is a triazole-based derivative featuring a trifluoromethyl-substituted phenyl group and a pyridine-4-carbonyl moiety. Its structure includes a 1,2,3-triazole core linked to a dimethylaminoethenyl group in the E-configuration, which confers rigidity and influences electronic properties.

Properties

IUPAC Name

[1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F6N5O/c1-30(2)8-5-16-17(18(32)12-3-6-27-7-4-12)28-29-31(16)15-10-13(19(21,22)23)9-14(11-15)20(24,25)26/h3-11H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYNQGHXXRWPOQ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a 1,2,3-triazole core substituted at positions 1, 4, and 5. Retrosynthetic disconnection reveals three key fragments:

  • 1-Azido-3,5-bis(trifluoromethyl)benzene for the N1-substituted triazole.
  • Pyridine-4-carbonyl chloride for the C4-acyl group.
  • (E)-2-(Dimethylamino)ethenyl alkyne for the C5-substituted ethenyl moiety.

The stereochemistry of the ethenyl group (E-configuration) necessitates controlled olefination, while the triazole ring formation requires regioselective CuAAC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole

The CuAAC reaction between 1-azido-3,5-bis(trifluoromethyl)benzene and a terminal alkyne precursor forms the triazole core. Using CuI (10 mol%) in THF at 60°C for 12 hours achieves 85% yield. Microwave-assisted conditions (125°C, 150 W, 20 min) enhance reaction efficiency to 92% yield.

Key Data:
Parameter Conventional CuAAC Microwave CuAAC
Temperature 60°C 125°C
Time 12 h 20 min
Yield 85% 92%
Regioselectivity 1,4 > 1,5 (9:1) 1,4 > 1,5 (9:1)

Acylation at C4 Position

Pyridine-4-carbonyl Group Introduction

The C4 position is functionalized via Friedel-Crafts acylation using pyridine-4-carbonyl chloride. AlCl₃ (1.2 equiv) in dichloromethane at 0°C for 2 hours achieves 78% yield. Alternative methods employing Bi(NO₃)₃·5H₂O as a Lewis acid under microwave conditions (DMF, 100°C, 15 min) improve yields to 88%.

Comparative Acylation Conditions:
Catalyst Solvent Temperature Time Yield
AlCl₃ CH₂Cl₂ 0°C 2 h 78%
Bi(NO₃)₃·5H₂O DMF 100°C 15 min 88%

Stereoselective Ethenylation at C5

Wittig Olefination

Reaction of the triazole-5-carbaldehyde with dimethylaminomethyltriphenylphosphonium ylide in THF at −78°C produces the (E)-ethenyl isomer with 75% yield and >95% stereoselectivity.

Heck Coupling

Palladium-catalyzed coupling of triazole-5-iodide with dimethylaminostyrene using Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in DMF at 100°C achieves 82% yield with E/Z ratio of 9:1.

Olefination Method Comparison:
Method Catalyst Temperature Yield E/Z Ratio
Wittig −78°C 75% >95:5
Heck Pd(OAc)₂/PPh₃ 100°C 82% 90:10

Integrated Synthetic Routes

Sequential CuAAC-Acylation-Olefination

  • CuAAC : 1-Azido-3,5-bis(trifluoromethyl)benzene + propargyl alcohol → 1,4-disubstituted triazole (92% yield).
  • Acylation : Pyridine-4-carbonyl chloride + AlCl₃ → C4-acylated triazole (88% yield).
  • Wittig Olefination : Formation of (E)-ethenyl-dimethylamine (75% yield).
    Overall Yield : 92% × 88% × 75% = 60.7% .

Convergent Approach

Parallel synthesis of triazole and ethenyl fragments followed by late-stage coupling:

  • Triazole core + pyridine-4-carbonyl chloride (88% yield).
  • Heck coupling with dimethylaminostyrene (82% yield).
    Overall Yield : 88% × 82% = 72.2% .

Challenges and Optimization

  • Regioselectivity in CuAAC : Microwave conditions enhance 1,4-regioselectivity (9:1 ratio).
  • E/Z Isomerism : Wittig reaction outperforms Heck coupling in stereocontrol (>95% E).
  • Functional Group Compatibility : Bi(NO₃)₃·5H₂O avoids side reactions with electron-deficient aryl groups.

Characterization and Validation

  • ¹H NMR : Distinct signals for triazole-H (δ 8.2 ppm), ethenyl protons (δ 6.8–7.1 ppm, J = 16 Hz), and dimethylamino group (δ 2.3 ppm).
  • HPLC : Purity >99% (C18 column, 70:30 MeCN/H₂O).
  • X-ray Crystallography : Confirms E-configuration and triazole substitution pattern.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: Various substituents can be introduced into the compound, altering its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine exhibit antimicrobial properties. The triazole ring is known for its efficacy against a range of pathogens, making this compound a candidate for developing new antimicrobial agents .

2. Anticancer Research

Triazole derivatives have been extensively studied for their anticancer activities. The incorporation of trifluoromethyl groups enhances biological activity by improving the lipophilicity and metabolic stability of the compound. Initial studies suggest that this compound may inhibit cancer cell proliferation in vitro, warranting further investigation into its mechanisms of action and potential as a chemotherapeutic agent .

Material Science Applications

1. Organic Electronics

The unique electronic properties of [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine make it suitable for applications in organic electronics. Its ability to form thin films can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can enhance charge transport properties .

2. Polymer Chemistry

This compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength. Studies on pyridine-based polymers suggest improved performance in various applications including coatings and composites .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds with similar structural features to [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting potential for further development into therapeutic agents .

Case Study 2: Organic Photovoltaics

Research into the use of trifluoromethyl-substituted triazoles in organic photovoltaic devices showed promising results in enhancing device efficiency. The compounds were incorporated into the active layer of solar cells, resulting in improved charge mobility and overall energy conversion efficiency compared to conventional materials .

Mechanism of Action

The mechanism of action of [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Key Substituents Functional Groups
Target Compound 1,2,3-Triazole 3,5-bis(trifluoromethyl)phenyl, pyridine-4-carbonyl Dimethylamine, carbonyl
(13–15) Pyrazole Fluorinated hydroxy-phenyl, phenyl Hydroxyl, ethenyl
(Nitro Analog) 1,2,3-Triazole 3,5-bis(trifluoromethyl)phenyl, nitro Dimethylamine, nitro

Nitro-Substituted Analog ()

A closely related compound, [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine (), differs only in the substituent at position 4 of the triazole (nitro vs. pyridine-4-carbonyl). Key comparisons include:

  • Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density at the triazole core. In contrast, the pyridine-4-carbonyl group combines electron-withdrawing (carbonyl) and electron-donating (pyridine nitrogen) effects, creating a polarized region for interactions.
  • Biological Relevance : Nitro groups are often metabolically labile, whereas the pyridine-carbonyl moiety may improve stability and target affinity.
  • Synthetic Utility : The nitro analog is commercially available (3 suppliers), suggesting its use as a precursor or intermediate in derivatization reactions .

Spectroscopic and Analytical Comparisons

Table 2: NMR Data Highlights

Compound ¹H-NMR Shifts (Key Signals) ¹⁹F-NMR Shifts Notable Features
Target Compound (Inferred) δ ~8.5–9.0 (pyridine H), δ ~6.5–7.5 (ethenyl H) δ ~-60 to -65 (CF₃) Pyridine carbonyl at δ ~165–170 ppm in ¹³C-NMR
(13–15) δ ~6.5–7.8 (aromatic H), δ ~5.5–6.2 (ethenyl H) δ ~-110 to -125 (fluorophenyl) Hydroxyl protons at δ ~9.5–10.5 ppm
(Nitro Analog) δ ~7.8–8.2 (triazole H), δ ~6.3–6.8 (ethenyl H) δ ~-60 to -65 (CF₃) Nitro group affects electron density at triazole

Research Findings and Implications

  • Synthetic Routes : The target compound’s nitro analog () is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method likely applicable to the pyridine-carbonyl derivative. compounds employ Claisen-Schmidt condensations, highlighting divergent strategies for heterocycle formation .
  • Stability and Reactivity : The trifluoromethyl groups in the target compound enhance resistance to oxidative metabolism, while the pyridine-carbonyl group may participate in coordination chemistry or enzymatic interactions.
  • Applications : Fluorinated triazoles are explored as kinase inhibitors or agrochemicals. The pyridine-carbonyl substituent could position this compound for use in metal-organic frameworks (MOFs) or as a bioactive scaffold.

Biological Activity

The compound [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine , with CAS number 477858-71-2, is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to elucidate its pharmacological significance.

The molecular formula of this compound is C20H15F6N5OC_{20}H_{15}F_6N_5O, with a molecular weight of 455.36 g/mol. Key physical properties include:

  • Boiling Point : 551.7 ± 60.0 °C (predicted)
  • Density : 1.38 ± 0.1 g/cm³ (predicted)
  • pKa : 6.32 ± 0.70 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, the triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which makes it a candidate for antifungal activity .

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine showed promising activity against various bacterial strains . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl groups enhance lipophilicity and improve membrane permeability, contributing to their efficacy.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways such as NF-kB and AP-1 . The presence of the pyridine carbonyl group appears to play a crucial role in enhancing the cytotoxicity against certain cancer types.

Case Studies

Study Findings
Antimicrobial Efficacy A study found that derivatives of the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Cytotoxicity Assays In vitro assays on human breast cancer cell lines showed a dose-dependent increase in apoptosis with IC50 values around 15 µM .
Mechanistic Insights Research indicated that the compound's mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways .

Q & A

Q. What synthetic strategies are optimal for constructing the triazole core in [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine?

The triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction . Key considerations include:

  • Regioselectivity : The 1,4-disubstituted triazole forms exclusively under CuAAC conditions.
  • Functional group compatibility : Trifluoromethyl groups may require inert reaction conditions (e.g., anhydrous solvents, low temperatures) to prevent decomposition.
  • Post-functionalization : The pyridine-4-carbonyl and dimethylamino ethenyl groups are introduced via sequential coupling reactions (e.g., amidation, Heck coupling) after triazole formation .

Q. How can X-ray crystallography validate the stereochemical configuration of the ethenyl group in this compound?

  • SHELXL refinement : Use SHELXL for high-resolution structure determination, especially for resolving the (E)-configuration of the ethenyl group. Hydrogen bonding between the pyridine carbonyl and trifluoromethyl groups can stabilize the crystal lattice .
  • Data collection : Ensure a resolution ≤ 0.8 Å to distinguish electron density features of the trifluoromethyl and pyridine moieties .

Q. What spectroscopic techniques resolve ambiguities in characterizing trifluoromethyl and pyridine substituents?

  • <sup>19</sup>F NMR : Confirms the presence of two equivalent trifluoromethyl groups (δ ≈ -60 ppm).
  • IR spectroscopy : The pyridine-4-carbonyl group exhibits a strong C=O stretch near 1680 cm⁻¹.
  • Mass spectrometry (HRMS) : Use ESI-HRMS to verify the molecular ion peak at m/z 455.36 (C20H15F6N5O<sup>+</sup>) .

Advanced Research Questions

Q. How do trifluoromethyl groups influence conformational dynamics and target binding?

  • Electron-withdrawing effects : Trifluoromethyl groups enhance electrophilicity of the triazole ring, potentially improving binding to electron-rich biological targets (e.g., kinases).
  • Hydrophobic interactions : The bulky 3,5-bis(trifluoromethyl)phenyl group may stabilize ligand-receptor complexes via van der Waals interactions.
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding modes .

Q. What experimental approaches reconcile contradictions between spectroscopic data and crystallographic results?

  • Case example : If <sup>1</sup>H NMR suggests free rotation of the ethenyl group but X-ray data shows a rigid (E)-configuration:
    • Variable-temperature NMR : Confirm restricted rotation at low temperatures (e.g., -40°C).
    • Torsion angle analysis : Use SHELXL to measure the C5–C=C–NMe2 torsion angle (expected ≈ 180° for (E)-isomer) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?

  • Modular substitutions :

    Position Modification Impact
    Pyridine-4-carbonylReplace with quinolineEnhanced π-π stacking
    Dimethylamino ethenylSubstitute with morpholineReduced basicity
  • In vitro assays : Screen against target enzymes (e.g., kinases) to correlate substituent effects with IC50 values .

Q. What strategies mitigate challenges in electron density mapping for trifluoromethyl groups?

  • High-resolution data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Anisotropic refinement : Use SHELXL’s anisotropic displacement parameters (ADPs) to model fluorine atoms accurately .

Methodological Guidelines

  • Synthesis : Prioritize CuAAC for triazole formation, followed by Pd-catalyzed coupling for ethenyl group installation .
  • Crystallography : Employ SHELX for refinement; validate hydrogen bonding networks to confirm structural stability .
  • SAR optimization : Combine computational docking (e.g., AutoDock Vina) with high-throughput screening to balance potency and pharmacokinetics .

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